4-(4-Ethylphenyl)oxazole is a heterocyclic compound characterized by its oxazole ring, which contains one nitrogen and one oxygen atom within a five-membered structure. The compound features a 4-ethylphenyl substituent, enhancing its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics and biological activities.
4-(4-Ethylphenyl)oxazole belongs to the class of oxazoles, which are aromatic heterocycles. These compounds are known for their diverse biological activities and applications in pharmaceuticals and material sciences.
The synthesis of 4-(4-Ethylphenyl)oxazole can be achieved through several synthetic routes:
The cyclization reactions often require specific temperature control and the use of catalysts or solvents that facilitate the formation of the oxazole ring. For instance, using phosphoric acid as a catalyst has been noted in some synthesis protocols .
The molecular formula for 4-(4-Ethylphenyl)oxazole is CHN\O. Its structure consists of a five-membered ring containing one nitrogen and one oxygen atom, with a phenyl group substituted at the 4-position.
4-(4-Ethylphenyl)oxazole can undergo several types of chemical reactions:
Common reagents for these reactions include halogens for electrophilic substitution and reducing agents like lithium aluminum hydride for reduction processes.
The mechanism of action for 4-(4-Ethylphenyl)oxazole primarily involves its interactions with biological targets at the molecular level. The presence of both nitrogen and oxygen atoms in its structure allows it to form hydrogen bonds, influencing its binding affinity to various proteins or enzymes.
The oxazole ring—a five-membered heterocycle featuring oxygen at position 1 and nitrogen at position 3—serves as a versatile scaffold in drug design. Its weakly basic nature (pKa ~0.8) and aromatic character enable diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic effects [1] [7]. These properties facilitate binding to enzymes and receptors, underpinning broad bioactivities such as antimicrobial, anticancer, and anti-inflammatory actions [5] [7]. Notable FDA-approved drugs containing oxazole include:
Table 1: Clinically Utilized Oxazole-Based Pharmaceuticals [1] [5] [7]
Drug Name | Therapeutic Category | Oxazole Substitution Pattern |
---|---|---|
Oxaprozin | Anti-inflammatory (NSAID) | 2,4,5-Trisubstituted oxazole |
Sulfisoxazole | Antibacterial | 5-Amino substituted isoxazole |
Ditazole | Platelet aggregation inhibitor | Bis-oxazole derivative |
Telomestatin | Anticancer (telomerase inhibitor) | Macrocyclic polyoxazole |
The oxazole ring’s metabolic stability and capacity for bioisosteric replacement (e.g., mimicking thiazole or imidazole) further enhance its utility in lead optimization [1] [7].
4-(4-Ethylphenyl)oxazole (CAS 1642782-80-6) exemplifies a strategically functionalized oxazole derivative. Its molecular formula (C₁₁H₁₁NO, MW 173.21 g/mol) combines a lipophilic ethylphenyl group with the electron-rich oxazole core, optimizing properties for target engagement [3]. Key physicochemical parameters include:
These features position it as a building block for kinase inhibitors and anticancer agents. The ethyl group enhances membrane permeability while allowing metabolic deactivation via oxidation, reducing toxicity risks [3] [6]. The compound’s electron-donating character (evidenced by computational HOMO/LUMO analysis) supports charge-transfer interactions in biological systems, crucial for binding ATP pockets in kinases like c-Met or EGFR [1] [6].
Table 2: Molecular Properties of 4-(4-Ethylphenyl)oxazole [3]
Property | Value |
---|---|
CAS Registry Number | 1642782-80-6 |
Molecular Formula | C₁₁H₁₁NO |
Molecular Weight | 173.21 g/mol |
LogP | 2.904 |
Topological Polar Surface Area | 26.03 Ų |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Oxazole chemistry began with Fischer’s 1896 synthesis of oxazoles from cyanohydrins and aldehydes under acidic conditions [1]. Milestones include:
The shift toward molecular-targeted therapies (e.g., kinase inhibitors) since 2010 leveraged oxazole’s ability to occupy hydrophobic enzyme pockets, cementing its role in precision oncology [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7